3-(3-Fluoropropyl)pyrrolidine
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Overview
Description
3-(3-Fluoropropyl)pyrrolidine is a chemical compound with the molecular formula C7H14FN. It features a pyrrolidine ring substituted with a 3-fluoropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-fluoropropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and 3-fluoropropyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoropropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the fluoropropyl group to a propyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Thiols, amines
Major Products Formed:
Oxidation: N-oxides
Reduction: Propyl-substituted pyrrolidine
Substitution: Thiol or amine-substituted pyrrolidine derivatives
Scientific Research Applications
3-(3-Fluoropropyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
- 3-(3-Chloropropyl)pyrrolidine
- 3-(3-Bromopropyl)pyrrolidine
- 3-(3-Methylpropyl)pyrrolidine
Comparison: 3-(3-Fluoropropyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-(3-fluoropropyl)pyrrolidine |
InChI |
InChI=1S/C7H14FN/c8-4-1-2-7-3-5-9-6-7/h7,9H,1-6H2 |
InChI Key |
ZBDMRGPYNZEGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCCF |
Origin of Product |
United States |
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